6-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidinone core with an amino group and a dihydroisoquinoline moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidinone precursor with an isoquinoline derivative under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
6-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific proteins or receptors.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-4-thione:
6-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-4-ol:
Uniqueness
What sets 6-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-4-one apart is its specific combination of functional groups and structural features, which confer unique reactivity and versatility. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
6-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-11-7-12(18)16-13(15-11)17-6-5-9-3-1-2-4-10(9)8-17/h1-4,7H,5-6,8H2,(H3,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANVQXDSEVPNTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C=C(N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C=C(N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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